Cas no 1261570-26-6 (2,2',4',5'-Tetrachlorobiphenyl-3-methanol)

2,2',4',5'-Tetrachlorobiphenyl-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2,2',4',5'-Tetrachlorobiphenyl-3-methanol
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- Inchi: 1S/C13H8Cl4O/c14-10-5-12(16)11(15)4-9(10)8-3-1-2-7(6-18)13(8)17/h1-5,18H,6H2
- InChI Key: UUXAUNNTQLAMEM-UHFFFAOYSA-N
- SMILES: ClC1=C(CO)C=CC=C1C1C=C(C(=CC=1Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 276
- XLogP3: 5.6
- Topological Polar Surface Area: 20.2
2,2',4',5'-Tetrachlorobiphenyl-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003903-250mg |
2,2',4',5'-Tetrachlorobiphenyl-3-methanol |
1261570-26-6 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A011003903-500mg |
2,2',4',5'-Tetrachlorobiphenyl-3-methanol |
1261570-26-6 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A011003903-1g |
2,2',4',5'-Tetrachlorobiphenyl-3-methanol |
1261570-26-6 | 97% | 1g |
$1564.50 | 2023-09-03 |
2,2',4',5'-Tetrachlorobiphenyl-3-methanol Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Additional information on 2,2',4',5'-Tetrachlorobiphenyl-3-methanol
2,2',4',5'-Tetrachlorobiphenyl-3-methanol
2,2',4',5'-Tetrachlorobiphenyl-3-methanol (CAS No: 1261570-26-6) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a biphenyl ring system substituted with chlorine atoms and a hydroxymethyl group. The biphenyl moiety provides a rigid and planar framework, while the hydroxymethyl group introduces hydrophilic properties, making this compound versatile for different chemical reactions and applications.
The synthesis of 2,2',4',5'-Tetrachlorobiphenyl-3-methanol involves a series of carefully controlled reactions, including Friedel-Crafts alkylation and subsequent oxidation steps. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for its production. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yield.
One of the most notable applications of 1261570-26-6 is in the field of materials science, where it serves as a precursor for the synthesis of advanced polymers and high-performance materials. Its ability to undergo various types of polymerization reactions makes it valuable in the development of thermoplastics, thermosets, and elastomers. Additionally, this compound has been utilized in drug delivery systems due to its unique solubility properties and biocompatibility.
Recent studies have highlighted the potential of 2,2',4',5'-Tetrachlorobiphenyl-3-methanol in pharmaceutical applications. Researchers have investigated its role as a chiral auxiliary in asymmetric synthesis, demonstrating its ability to induce high enantioselectivity in certain reactions. Furthermore, its derivatives have shown promise as potential candidates for anticancer drug development due to their ability to inhibit specific enzymes involved in tumor growth.
In terms of environmental impact, 1261570-26-6 has been studied for its biodegradation properties under various conditions. Recent research indicates that this compound can undergo microbial degradation under anaerobic conditions, suggesting its potential for use in bioremediation processes. However, further studies are required to fully understand its long-term environmental fate and toxicity profile.
The demand for 2,2',4',5'-Tetrachlorobiphenyl-3-methanol has been driven by its versatility and unique chemical properties. Its ability to act as both a building block for advanced materials and a key intermediate in pharmaceutical synthesis positions it as an important compound in modern chemistry. As research continues to uncover new applications and optimization methods, the significance of this compound is expected to grow further.
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